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Compound of Interest

Compound Name: 2,3-Dimethyl-2,3-diphenylbutane

Cat. No.: B155905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2,3-dimethyl-2,3-diphenylbutane (CAS No. 1889-67-4), a sterically hindered hydrocarbon
of interest in organic synthesis and material science. Due to the limited availability of public
experimental spectral data, this document focuses on predicted spectroscopic characteristics
based on the compound's structure, supplemented by general experimental protocols.

Compound Overview

2,3-Dimethyl-2,3-diphenylbutane is a white to off-white crystalline solid.[1] Its structure
consists of a central butane backbone symmetrically substituted with two methyl and two
phenyl groups at the C2 and C3 positions. This high degree of substitution results in significant
steric hindrance, influencing its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties
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Property Value Reference
Molecular Formula CisHz22 [1]
Molecular Weight 238.37 g/mol [1]

Melting Point 90-110 °C [2][3]
Boiling Point 306.1 °C at 760 mmHg [2][3]
Density 0.95-1.1 g/cm3 [2][3]
Solubility Insoluble in water; soluble in )

toluene.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for 2,3-dimethyl-2,3-diphenylbutane. These predictions
are based on established principles of spectroscopy and the known structural features of the
molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the NMR spectra are expected to be relatively simple.

Table 2: Predicted *H NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~13-15 Singlet 12H -CHs (Methyl protons)
) Ar-H (Aromatic
~7.1-73 Multiplet 10H

protons)

Table 3: Predicted 3C NMR Data
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Chemical Shift (6) ppm

Assignment

~25-30 -CHs (Methyl carbons)

~45-50 Quaternary carbons (C2 and C3)
~125-130 Aromatic CH carbons

~ 145 - 150 Aromatic quaternary carbons (ipso-carbons)

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dimethyl-2,3-diphenylbutane is expected to be characterized by
absorptions corresponding to C-H and C=C bonds. A product data sheet from a commercial
supplier notes that the infrared spectrum of their product conforms to the expected structure.[5]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm~12) Intensity Assignment
3100 - 3000 Medium Aromatic C-H stretch
3000 - 2850 Strong Aliphatic C-H stretch
) Aromatic C=C skeletal
1600, 1495, 1450 Medium-Weak ] )
vibrations
~ 1380 Medium C-H bend (methyl)
Monosubstituted benzene C-H
750 - 700 Strong

out-of-plane bend

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns resulting from the cleavage of the C-C bonds.

Table 5: Predicted Mass Spectrometry Data
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miz Interpretation

238 Molecular ion [M]*

119 Cleavage of the central C2-C3 bond, forming a
cumyl cation [CoHai1]*

105 Loss of a methyl group from the cumyl cation

o1 Tropylium ion [C7H7]*, a common fragment from
alkylbenzenes

77 Phenyl cation [CeHs]*

Experimental Protocols

While specific experimental details for the acquisition of spectroscopic data for 2,3-dimethyl-
2,3-diphenylbutane are not readily available in the public domain, the following are general
protocols for the techniques discussed.

3.1. NMR Spectroscopy

A sample of 2,3-dimethyl-2,3-diphenylbutane would be dissolved in a deuterated solvent,
such as deuterated chloroform (CDCIs), and transferred to an NMR tube. 1H and 13C NMR
spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or
500 MHz for tH). Chemical shifts would be referenced to the residual solvent peak or an
internal standard like tetramethylsilane (TMS).

3.2. IR Spectroscopy

An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on
an FTIR spectrometer. A small amount of the solid sample would be placed directly on the ATR
crystal, and the spectrum would be recorded over a typical range of 4000-400 cm~1.

3.3. Mass Spectrometry

For mass spectrometry, the sample would be introduced into the mass spectrometer, typically
via a direct insertion probe or after separation by gas chromatography (GC/MS). Electron
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ionization (EI) at 70 eV is a common method for generating the mass spectrum, which would
then be analyzed for the molecular ion and fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
characterization of 2,3-dimethyl-2,3-diphenylbutane.

Workflow for Spectroscopic Analysis of 2,3-Dimethyl-2,3-diphenylbutane
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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